![molecular formula C20H14F3N3O2 B187830 5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester CAS No. 679830-65-0](/img/structure/B187830.png)

5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

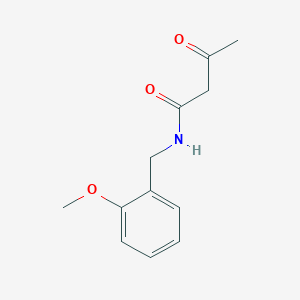

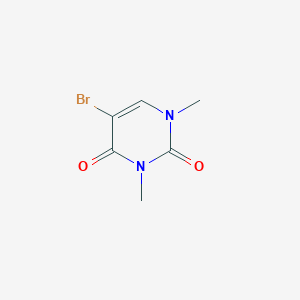

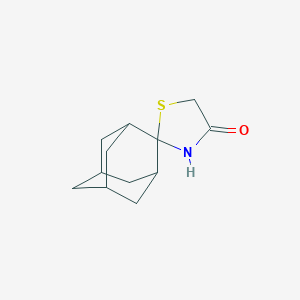

“5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C20H14F3N3O2. It is also known by several synonyms, including AKOS B016178, VITAS-BB TBB008523, and ART-CHEM-BB B016178 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H10F3N3O2/c19-18(20,21)15-8-14(23-16-13(17(25)26)9-22-24(15)16)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,25,26) . This code provides a textual representation of the compound’s molecular structure.作用机制

Target of Action

The primary target of this compound, also known as PHTPP, is the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being ERα. These receptors play crucial roles in various physiological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

PHTPP acts as a full antagonist for ERβ, meaning it binds to this receptor and inhibits its action . It has a 36-fold selectivity for ERβ over ERα, allowing it to specifically block the actions of ERβ without significantly affecting ERα .

Biochemical Pathways

Upon binding to ERβ, PHTPP can influence several biochemical pathways. For instance, it has been shown to block the hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) . This suggests that PHTPP may have effects on energy homeostasis and glucose metabolism.

Pharmacokinetics

The compound’s chemical properties, such as its molecular weight and structure, can provide some insights into its potential pharmacokinetic behavior .

Result of Action

The molecular and cellular effects of PHTPP’s action are largely dependent on the context in which ERβ is expressed. For example, in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ, PHTPP significantly enhanced cell growth . This suggests that blocking ERβ can have pro-proliferative effects in certain cancer types .

属性

| { "Design of the Synthesis Pathway": "The synthesis of '5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester' can be achieved through a multi-step reaction sequence.", "Starting Materials": [ "2-naphthol", "ethyl trifluoroacetate", "4,6-dichloropyrimidine", "sodium hydride", "ethyl 2-oxo-4-phenylbutyrate", "acetic anhydride", "hydrazine hydrate", "sodium hydroxide", "ethyl chloroformate", "triethylamine", "glacial acetic acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 5-naphthalen-2-yl-1,3-dihydro-pyrazole-4-carbaldehyde", "a. Dissolve 2-naphthol (10 g) in acetic anhydride (50 mL) and heat the mixture at 100°C for 6 hours.", "b. Cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).", "c. Collect the solid product by filtration and wash it with water.", "d. Dissolve the obtained product in glacial acetic acid (50 mL) and add sodium bicarbonate (10 g) to it.", "e. Filter the mixture and collect the solid product by filtration. This product is 5-naphthalen-2-yl-1,3-dihydro-pyrazole-4-carbaldehyde.", "Step 2: Synthesis of 5-naphthalen-2-yl-1,3-dihydro-pyrazole-4-carboxylic acid ethyl ester", "a. Dissolve 5-naphthalen-2-yl-1,3-dihydro-pyrazole-4-carbaldehyde (5 g) in ethanol (50 mL) and add sodium hydride (0.5 g) to it.", "b. Add ethyl 2-oxo-4-phenylbutyrate (6.5 g) to the reaction mixture and heat it at 80°C for 6 hours.", "c. Cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).", "d. Collect the solid product by filtration and wash it with water.", "e. Dissolve the obtained product in a mixture of hydrazine hydrate (10 mL) and ethanol (50 mL) and heat it at 80°C for 6 hours.", "f. Cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).", "g. Collect the solid product by filtration and wash it with water.", "h. Dissolve the obtained product in a mixture of sodium hydroxide (10 g) and ethanol (50 mL) and heat it at 80°C for 6 hours.", "i. Cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).", "j. Collect the solid product by filtration and wash it with water.", "k. Dissolve the obtained product in ethyl chloroformate (10 mL) and add triethylamine (5 mL) to it.", "l. Heat the reaction mixture at 80°C for 6 hours.", "m. Cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).", "n. Collect the solid product by filtration and wash it with water.", "o. Dissolve the obtained product in ethanol (50 mL) and add sodium bicarbonate (10 g) to it.", "p. Filter the mixture and collect the solid product by filtration. This product is 5-naphthalen-2-yl-1,3-dihydro-pyrazole-4-carboxylic acid ethyl ester.", "Step 3: Synthesis of 5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester", "a. Dissolve 5-naphthalen-2-yl-1,3-dihydro-pyrazole-4-carboxylic acid ethyl ester (1 g) and 4,6-dichloropyrimidine (1.2 g) in ethanol (20 mL).", "b. Add sodium bicarbonate (0.5 g) to the reaction mixture and heat it at 80°C for 6 hours.", "c. Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).", "d. Collect the solid product by filtration and wash it with water.", "e. Dissolve the obtained product in ethanol (10 mL) and add ethyl trifluoroacetate (1.5 g) to it.", "f. Heat the reaction mixture at 80°C for 6 hours.", "g. Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).", "h. Collect the solid product by filtration and wash it with water. This product is 5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester." ] } | |

CAS 编号 |

679830-65-0 |

产品名称 |

5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester |

分子式 |

C20H14F3N3O2 |

分子量 |

385.3 g/mol |

IUPAC 名称 |

ethyl 5-naphthalen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |

InChI |

InChI=1S/C20H14F3N3O2/c1-2-28-19(27)15-11-24-26-17(20(21,22)23)10-16(25-18(15)26)14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,2H2,1H3 |

InChI 键 |

VDLKMBVSFAPMGS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC4=CC=CC=C4C=C3 |

规范 SMILES |

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC4=CC=CC=C4C=C3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

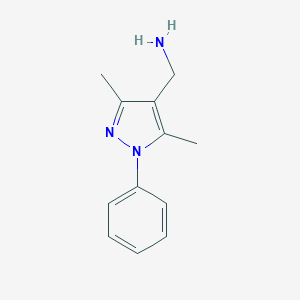

![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)